Chemical structure and properties of 3-Chloro-2-methoxy-1,1'-biphenyl
Chemical structure and properties of 3-Chloro-2-methoxy-1,1'-biphenyl
Synthesis, Structural Properties, and Applications in Medicinal Chemistry
Executive Summary
3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) represents a "privileged scaffold" in modern drug discovery. Its specific substitution pattern—featuring a methoxy group at the ortho position (C2) and a chlorine atom at the meta position (C3)—imparts unique steric and electronic properties that distinguish it from simpler biaryl systems. This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via Suzuki-Miyaura cross-coupling, its conformational behavior (atropisomerism potential), and its utility as a pharmacophore in kinase and protein-protein interaction inhibitors.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a biphenyl core where the planarity is disrupted by the 2-methoxy substituent. The 3-chloro group further modulates the electron density of the A-ring and influences the metabolic stability of the methoxy group by blocking the adjacent metabolic "soft spot."
1.1 Identification Data
| Property | Specification |
| IUPAC Name | 3-Chloro-2-methoxy-1,1'-biphenyl |
| CAS Number | 23885-98-5 |
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol |
| SMILES | COc1c(c(ccc1)Cl)c2ccccc2 |
| InChI Key | MYIDUBKPZXSPCS-UHFFFAOYSA-N |
1.2 The "Ortho-Effect" and Conformation
Unlike unsubstituted biphenyl, which has a low rotational barrier (~2 kcal/mol), 3-chloro-2-methoxy-1,1'-biphenyl exhibits a twisted conformation. The steric bulk of the 2-methoxy group (A-value ~0.6) forces the two phenyl rings out of coplanarity to minimize repulsion with the ortho-hydrogens of the prime ring (C2'/C6').
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Dihedral Angle: Typically 45°–60° in solution.
-
Electronic Impact: The lack of planarity reduces
-conjugation between the rings, isolating their electronic systems. This allows the 3-Cl/2-OMe ring to act as a distinct hydrophobic/electrostatic anchor in protein binding pockets.
Physicochemical Properties[1][6][7][8]
The following data is critical for evaluating the molecule's suitability as a drug intermediate (Lipinski compliance).
| Parameter | Value (Experimental/Predicted) | Context |
| Physical State | Low-melting solid or viscous oil | Dependent on purity; typically solidifies upon high-vacuum drying. |
| LogP (Octanol/Water) | ~4.3 | Highly lipophilic; requires formulation aid for biological assays. |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | Excellent membrane permeability (Blood-Brain Barrier penetrant). |
| H-Bond Acceptors | 1 (Methoxy oxygen) | - |
| H-Bond Donors | 0 | - |
| Solubility | DMSO, DCM, Methanol | Insoluble in water. |
Synthetic Pathways[6][7][9]
The most robust method for synthesizing 3-Chloro-2-methoxy-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling . This pathway offers high yields, tolerance for the chloro-substituent (which is less reactive than the bromo/iodo leaving groups used), and mild conditions.
3.1 Retrosynthetic Analysis
The bond disconnection occurs at the C1-C1' axis.
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Partner A (Electrophile): 1-Bromo-3-chloro-2-methoxybenzene.
-
Partner B (Nucleophile): Phenylboronic acid.[1]
3.2 Optimized Experimental Protocol
Note: This protocol prioritizes the preservation of the C-Cl bond by using a catalyst system that selectively inserts into the C-Br bond.
Reagents:
-
1-Bromo-3-chloro-2-methoxybenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
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Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent homocoupling).
-
Solvation: Add degassed Dioxane/Water solvent mixture.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
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Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion via HPLC or TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with water and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
3.3 Mechanistic Workflow (Suzuki Cycle)
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The oxidative addition step is rate-limiting and selective for the C-Br bond over the C-Cl bond.
Applications in Drug Discovery[3][12][13]
The 3-chloro-2-methoxy motif is not merely a structural spacer; it is a functional pharmacophore used to tune potency and selectivity.
4.1 Electrostatic "Scouting"
Recent medicinal chemistry literature highlights the "dual electrostatic versatility" of chloro and methoxy groups.[4]
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Chlorine (C3): Acts as a weak electron-withdrawing group (EWG) but contains a "sigma-hole" (positive electrostatic potential) at its tip, allowing it to engage in halogen bonding with backbone carbonyls in proteins.
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Methoxy (C2): The oxygen acts as an H-bond acceptor, while the methyl group provides hydrophobic contact.
-
Synergy: In 3-Chloro-2-methoxy-1,1'-biphenyl, these groups are adjacent. This creates a dense, multipolar surface that can displace high-energy water molecules from hydrophobic pockets in enzymes like Kinases or GPCRs [1].
4.2 Case Study: PD-1/PD-L1 and EGFR Inhibitors
Research indicates that biphenyl scaffolds with this specific substitution pattern are effective in:
-
EGFR Inhibitors: The twisted biphenyl core mimics the geometry required to fit into the ATP-binding pocket of mutant EGFR kinases. The 3-Cl group often fills a small hydrophobic sub-pocket, improving selectivity over wild-type EGFR [2].
-
PD-1/PD-L1 Inhibitors: 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl) derivatives have shown nanomolar potency.[2] The 2-methoxy group locks the conformation to maximize
- stacking interactions with the PD-L1 surface residues [3].
Characterization Standards
To validate the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl, researchers should verify the following spectral signatures.
5.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.30–7.50 (m, 5H): Phenyl ring protons (Prime ring).
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δ 7.25 (dd, 1H): H4 on the substituted ring (coupling with H5 and H6).
-
δ 7.10 (dd, 1H): H6 (ortho to biphenyl bond).
-
δ 7.05 (t, 1H): H5 (meta to Cl and biphenyl bond).
-
δ 3.65–3.85 (s, 3H): Methoxy group (Singlet). Note: The shift may be slightly shielded due to the twisted ring current of the adjacent phenyl group.
5.2 Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (M+): 218.05 (¹²C, ³⁵Cl) and 220.05 (¹²C, ³⁷Cl).
-
Isotope Pattern: Distinctive 3:1 ratio for the M / M+2 peaks due to the Chlorine atom.
-
Fragmentation: Loss of methyl radical (M-15) and subsequent loss of CO (M-28) are common for anisole derivatives.
Safety and Handling
-
Hazards: Like many halogenated biphenyls, this compound should be treated as a potential skin and eye irritant.
-
P-Statements: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust/fume).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. While relatively stable, the methoxy group can be susceptible to demethylation under strongly acidic conditions or metabolic oxidation.
References
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter, 2024. Link
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Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine for In-Vivo Study. ResearchGate, 2005. Link
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Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives. Journal of Medicinal Chemistry, 2023.[2] Link
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Suzuki-Miyaura Coupling. Organic Chemistry Portal. Link
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3-Chloro-2-methoxy-1,1'-biphenyl Product Data. Sigma-Aldrich. Link
